molecular formula C15H14O3 B177204 3,4-Dimethoxybenzophenone CAS No. 4038-14-6

3,4-Dimethoxybenzophenone

Cat. No. B177204
Key on ui cas rn: 4038-14-6
M. Wt: 242.27 g/mol
InChI Key: WCNOATOQNSHEFK-UHFFFAOYSA-N
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Patent
US06130226

Procedure details

3,4-Dimethoxybenzophenone was prepared analogously to 3,4,3',4'-tetramethoxybenzophenone using veratrole (2 mL, 15 mmol), aluminum chloride (2.2 g, 16.5 mmol) and benzoyl chloride (1.8 mL, 15.5 mmol). The crude mixture was purified by flash column chromatography (silica gel, 3% ethyl acetate/methylene chloride) to yield 3.44 g (93%) of the product as a white solid: mp 99-100° C.; 1H NMR (CDCl3) δ 7.82-7.30 (m, 7 H), 6.95-6.85 (m, 1 H), 3.96 (s, 3 H), 3.94 (s, 3 H); 13C NMR (CDCl3) δ 195.5, 153.0, 149.0, 138.2, 131.8, 130.2, 129.6, 128.1, 125.4, 112.1, 109.7, 56.0, 56.0; Anal. Calcd for C15H14O3. Theoretical: C, 74.36; H, 5.82. Found: C, 74.21; H, 6.01.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][C:20]=1OC)[C:6]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1)=[O:7].C1(OC)C(=CC=CC=1)OC.[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)(=O)C1C=CC=CC=1>>[CH3:17][O:16][C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][C:11]=1[O:14][CH3:15])[C:6]([C:5]1[CH:18]=[CH:19][CH:20]=[CH:3][CH:4]=1)=[O:7] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=CC1OC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash column chromatography (silica gel, 3% ethyl acetate/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC=CC=C2)C=CC1OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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